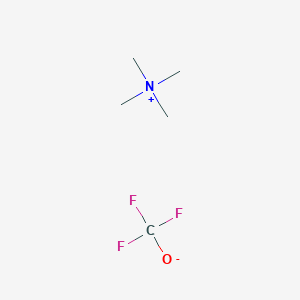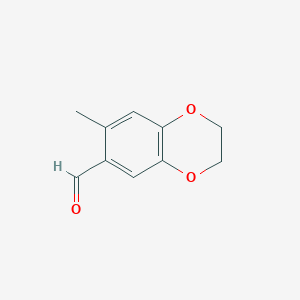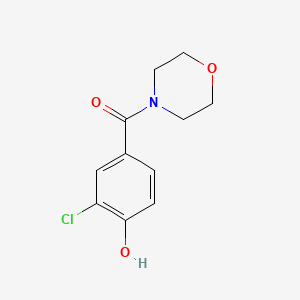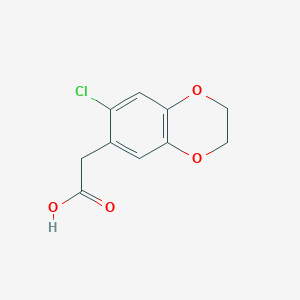
四甲基铵三氟甲醇盐
描述
Tetramethylammonium-trifluoromethanolate is a compound with the molecular formula C5H12F3NO . It is also known by other names such as tetramethylammonium trifluoromethylate and tetramethylazanium trifluoromethanolate .
Molecular Structure Analysis
The molecular structure of Tetramethylammonium-trifluoromethanolate consists of one tetramethylammonium cation and one trifluoromethanolate anion . The molecular weight of the compound is 159.15 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis
Tetramethylammonium-trifluoromethanolate has a molecular weight of 159.15 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 159.08709849 g/mol . The topological polar surface area of the compound is 23.1 Ų .科学研究应用
1. 在电化学中的应用
四甲基铵离子,特别是四甲基铵二氟(草酸)硼酸盐(TMADFOB),在中等高浓度下使用时,可提高双电层电容器(EDLC)的电容。这些离子增加了在活性炭电极孔中累积的离子数量,从而导致 EDLC 中更高的电容。与类似化合物相比,TMADFOB 显示出更高的重量电容,表明其在电化学应用中的有效性 (Nambu、Takahashi、Suzuki 和 Sasaki,2013)。
2. 有机合成
四甲基铵化合物,包括四甲基铵硝酸盐,用于有机合成中的硝化过程。这些化合物提供了硝鎓三氟甲磺酸酯硝化剂的来源,实现了各种芳香和杂芳基底物的快速和选择性硝化。这种方法对于大规模合成来说足够温和,并且通常会产生高收率,而无需进行最少的纯化 (Shackelford 等,2003)。
3. 分析化学
四甲基铵氢氧化物用于表征绿原酸,包括属于咖啡酰、对香豆酰、阿魏酰和二咖啡酰奎尼酸亚组的绿原酸。该化合物有助于识别这些酸的痕量,并通过常规质子核磁共振确认分配 (Clifford、Kellard 和 Birch,1989)。
4. 合成化学
四甲基铵三氟甲基硒酸盐用于铜催化的氧化偶联反应,在温和条件下促进了有价值的三氟甲基硒代芳烃和炔烃的合成。这种方法允许直接获得这些化合物,并展示了显着的合成实用性 (Lefebvre、Pluta 和 Rueping,2015)。
5. 材料科学
在层状溶致液晶的研究中,四甲基铵全氟辛酸盐表现出在室温下形成单层层状液晶相的能力。这项研究有助于理解此类相的结构参数和稳定性 (Hedge、Thomas、Mortimer 和 White,1980)。
安全和危害
Tetramethylammonium-trifluoromethanolate is toxic if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only under a chemical fume hood .
作用机制
- The primary target of Tetramethylammonium-trifluoromethanolate is UDP-glucose 4-epimerase in humans . UDP-glucose 4-epimerase plays a crucial role in carbohydrate metabolism and catalyzes the interconversion of UDP-glucose and UDP-galactose.
Target of Action
Mode of Action
- Tetramethylammonium-trifluoromethanolate is still under investigation, but we know that it blocks several targets:
- It inhibits autonomic ganglia, affecting neurotransmission. By blocking these channels, it modulates membrane potential and ion flow. It interferes with cholinergic signaling .
生化分析
Biochemical Properties
Tetramethylammonium-trifluoromethanolate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the modulation of enzyme activity, binding to specific protein sites, and influencing the structural conformation of biomolecules. For instance, it can act as an inhibitor or activator of certain enzymes, thereby affecting the overall biochemical pathways .
Cellular Effects
Tetramethylammonium-trifluoromethanolate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tetramethylammonium-trifluoromethanolate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, Tetramethylammonium-trifluoromethanolate can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetramethylammonium-trifluoromethanolate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to Tetramethylammonium-trifluoromethanolate can lead to changes in cellular behavior and function, which may be due to its gradual degradation or accumulation within cells .
Dosage Effects in Animal Models
The effects of Tetramethylammonium-trifluoromethanolate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. These threshold effects are critical for determining the safe and effective use of Tetramethylammonium-trifluoromethanolate in research .
Metabolic Pathways
Tetramethylammonium-trifluoromethanolate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of Tetramethylammonium-trifluoromethanolate within cells and tissues are essential for its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within cells can influence its activity and function .
Subcellular Localization
Tetramethylammonium-trifluoromethanolate’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that Tetramethylammonium-trifluoromethanolate exerts its effects precisely where needed, thereby enhancing its efficacy in biochemical reactions .
属性
IUPAC Name |
tetramethylazanium;trifluoromethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.CF3O/c1-5(2,3)4;2-1(3,4)5/h1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOIVYZLFDYMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C([O-])(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660019 | |
| Record name | N,N,N-Trimethylmethanaminium trifluoromethanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189997-61-3 | |
| Record name | N,N,N-Trimethylmethanaminium trifluoromethanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium trifluoromethylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1417840.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one](/img/structure/B1417841.png)





![N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine](/img/structure/B1417854.png)




